Oxidation State: N-Oxide vs. Parent Core
The target compound (CAS 892414-48-1) incorporates an N-oxide functionality at the 7-position of the azaindole core, a structural feature absent in the non-oxidized parent analog 3-(trifluoromethyl)-7-azaindole (CAS 892414-47-0). This oxidation state differential translates to a molecular weight increase of +16 Da (202.13 vs. 186.13 g/mol) and introduces an additional hydrogen bond acceptor, increasing the total count from 4 to 5 acceptors relative to the parent . The calculated topological polar surface area (tPSA) of the N-oxide (38 Ų) reflects the electronic redistribution caused by N-oxidation compared to the parent compound's lower tPSA . This differential is consequential for reactivity: 7-azaindole N-oxides are established intermediates for regioselective C–H functionalization, enabling transformations at positions that are otherwise electronically deactivated in the parent heterocycle [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 202.13 g/mol |
| Comparator Or Baseline | 3-(Trifluoromethyl)-7-azaindole (CAS 892414-47-0): 186.13 g/mol |
| Quantified Difference | +16.00 g/mol |
| Conditions | Standard molecular formula calculation |
Why This Matters
The +16 Da mass differential and altered H-bond acceptor count provide unambiguous analytical QC differentiation via LC-MS, preventing cross-contamination or misidentification during inventory management.
- [1] Azaindole Organic Chemistry information. Subjection of N-methyl 6- and 7-azaindole N-oxides to Pd-catalyzed C–H functionalization. View Source
